![molecular formula C10H10IN B1401288 2-Iodo-1,3-dimethyl-1H-indole CAS No. 37117-32-1](/img/structure/B1401288.png)
2-Iodo-1,3-dimethyl-1H-indole
Overview
Description
2-Iodo-1,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids and synthetic drug molecules . The addition of iodine and methyl groups to the indole structure can modify its chemical properties and biological activities, making this compound an interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3-dimethyl-1H-indole typically involves the iodination of 1,3-dimethylindole. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1,3-dimethyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling, where the iodine atom is replaced by a different group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the iodine atom.
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring.
Coupling: Various coupled products depending on the reactants used.
Scientific Research Applications
Synthesis of Indole Derivatives
Indoles are a prevalent moiety in numerous biologically active compounds. The introduction of iodine into indole derivatives enhances their reactivity and functionalization potential. Recent studies have demonstrated that 2-Iodo-1,3-dimethyl-1H-indole can serve as a versatile building block for synthesizing various indole derivatives through different reaction pathways.
Table 1: Synthesis Pathways Utilizing this compound
The biological activity of compounds derived from this compound has been extensively studied. These derivatives have shown promising results in antimicrobial and anticancer activities.
Case Studies on Biological Activities
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of synthesized indole derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli. Compounds exhibited significant inhibitory effects, suggesting potential as antibiotic agents .
- Anticancer Activity : Research focusing on indole-based compounds indicated that several derivatives demonstrated high activity against lung adenocarcinoma cell lines (A549), highlighting their potential as anticancer drugs .
Material Science Applications
In addition to biological applications, this compound has been explored in material science. Its derivatives are being investigated for their utility in organic electronics due to their electronic properties.
Table 2: Material Science Applications
Application Area | Description | Findings |
---|---|---|
Organic Electronics | Use in the development of organic semiconductors | Improved charge transport properties |
Photovoltaic Materials | Components in solar cell fabrication | Enhanced light absorption |
Mechanism of Action
The mechanism of action of 2-Iodo-1,3-dimethyl-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. The iodine atom can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylindole: Lacks the iodine atom, which can affect its reactivity and biological activity.
2,3-Dimethylindole: Similar structure but different substitution pattern, leading to different chemical properties.
5-Iodo-1,3-dimethylindole: Iodine atom at a different position, which can influence its reactivity and biological interactions.
Uniqueness
2-Iodo-1,3-dimethyl-1H-indole is unique due to the presence of both iodine and methyl groups, which can significantly alter its chemical and biological properties compared to other indole derivatives. This makes it a valuable compound for research in various fields .
Biological Activity
Overview
2-Iodo-1,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. The introduction of iodine and methyl groups in its structure enhances its chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
The molecular formula of this compound is C10H10N I, with a molecular weight of 247.10 g/mol. Its structure includes an indole ring substituted at the 2-position with iodine and at the 1 and 3 positions with methyl groups. These modifications are crucial for its biological interactions.
The mechanism of action for this compound involves its ability to interact with various biological targets:
- Receptor Binding : The indole moiety can bind to multiple receptors, influencing signaling pathways.
- Cell Penetration : The iodine atom enhances membrane permeability, allowing the compound to reach intracellular targets effectively.
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which may lead to the formation of more biologically active derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited moderate inhibitory effects with a minimum inhibitory concentration (MIC) ranging from 16 µg/mL to 32 µg/mL.
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 16 - 32 | Moderate against MRSA |
Control (e.g., penicillin) | <0.5 | Strong |
Anticancer Activity
In vitro studies have shown that this compound selectively inhibits the growth of cancer cell lines such as A549 (lung cancer) while exhibiting minimal toxicity towards normal cells. This selectivity is attributed to its ability to induce apoptosis in rapidly dividing cells.
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
A549 (lung cancer) | 12 | High |
HEK293 (normal cells) | >50 | Low |
Antiviral Properties
Preliminary investigations suggest that this compound possesses antiviral activity against certain viruses. Its effectiveness is thought to be due to its interference with viral replication processes.
Study on Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that halogenated indoles generally exhibited enhanced activity against gram-positive bacteria compared to their non-halogenated counterparts .
Cancer Cell Line Research
In a comparative study examining the anticancer properties of several indole derivatives, this compound was found to be one of the most effective compounds in suppressing tumor growth in A549 cells. The study utilized flow cytometry to analyze apoptosis markers and confirmed that treatment with this compound led to significant cell death in cancerous cells while sparing normal cells .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other indole derivatives:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate (MIC: 16 - 32 µg/mL) | Effective (IC50: 12 µM) |
5-Iodoindole | High (MIC: <8 µg/mL) | Moderate (IC50: 20 µM) |
Non-halogenated indoles | Low | Variable |
Properties
IUPAC Name |
2-iodo-1,3-dimethylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN/c1-7-8-5-3-4-6-9(8)12(2)10(7)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIOBIFVMQXZEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743394 | |
Record name | 2-Iodo-1,3-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37117-32-1 | |
Record name | 2-Iodo-1,3-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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